Z-Nle-Lys-Arg-AMC
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Overview
Description
Z-Nle-Lys-Arg-AMC: is a fluorogenic peptide substrate that specifically monitors cathepsin B activity over a broad pH range . This compound is widely used in scientific research due to its ability to provide insights into the activity of cathepsin B, a lysosomal cysteine protease involved in protein degradation and various cellular processes .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Z-Nle-Lys-Arg-AMC involves the coupling of the peptide sequence Z-Nle-Lys-Arg with the fluorogenic molecule 7-amino-4-methylcoumarin (AMC). The process typically includes the following steps:
Peptide Synthesis: The peptide sequence Z-Nle-Lys-Arg is synthesized using solid-phase peptide synthesis (SPPS) techniques.
Coupling Reaction: The synthesized peptide is then coupled with AMC using standard peptide coupling reagents such as HBTU (O-(benzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium hexafluorophosphate) and DIPEA (N,N-diisopropylethylamine).
Purification: The final product is purified using high-performance liquid chromatography (HPLC) to obtain the desired purity.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves automated peptide synthesizers for SPPS and large-scale HPLC systems for purification. The reaction conditions are optimized to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: Z-Nle-Lys-Arg-AMC primarily undergoes hydrolysis reactions catalyzed by cathepsin B. The hydrolysis of the peptide bond between the arginine residue and AMC releases the fluorogenic AMC molecule, which can be detected using fluorescence spectroscopy .
Common Reagents and Conditions:
Reagents: Cathepsin B enzyme, buffer solutions (e.g., phosphate-buffered saline, pH 7.4).
Major Products: The major product formed from the hydrolysis reaction is the free AMC molecule, which exhibits strong fluorescence and can be quantitatively measured .
Scientific Research Applications
Chemistry: Z-Nle-Lys-Arg-AMC is used as a substrate in enzymatic assays to study the activity and specificity of cathepsin B. It helps in understanding the enzyme’s catalytic mechanism and substrate preferences .
Biology: In biological research, this compound is employed to monitor cathepsin B activity in various cell types, including neuronal and glial cells. This is crucial for studying the role of cathepsin B in cellular processes such as autophagy, apoptosis, and protein degradation .
Medicine: this compound is used in medical research to investigate the involvement of cathepsin B in diseases such as cancer, neurodegenerative disorders, and inflammatory conditions. It aids in the development of diagnostic tools and therapeutic strategies targeting cathepsin B .
Industry: In the pharmaceutical industry, this compound is utilized in high-throughput screening assays to identify potential inhibitors of cathepsin B. These inhibitors can serve as lead compounds for drug development .
Mechanism of Action
Z-Nle-Lys-Arg-AMC exerts its effects by serving as a substrate for cathepsin B. The enzyme cleaves the peptide bond between the arginine residue and AMC, releasing the fluorogenic AMC molecule. This cleavage event is specific to cathepsin B and can be monitored using fluorescence spectroscopy . The molecular target of this compound is the active site of cathepsin B, where the hydrolysis reaction occurs .
Comparison with Similar Compounds
Z-Phe-Arg-AMC: Another fluorogenic peptide substrate used to monitor cathepsin B activity but lacks specificity compared to Z-Nle-Lys-Arg-AMC.
Z-Arg-Arg-AMC: Monitors cathepsin B activity at neutral pH but displays minimal activity at acidic pH.
Uniqueness: this compound is unique due to its ability to specifically monitor cathepsin B activity over a broad pH range, from acidic to neutral conditions. This specificity makes it a valuable tool for studying cathepsin B activity in various physiological and pathological contexts .
Properties
Molecular Formula |
C36H50N8O7 |
---|---|
Molecular Weight |
706.8 g/mol |
IUPAC Name |
benzyl N-[(2S)-1-[[(2S)-6-amino-1-[[(2S)-5-(diaminomethylideneamino)-1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxohexan-2-yl]carbamate |
InChI |
InChI=1S/C36H50N8O7/c1-3-4-13-29(44-36(49)50-22-24-11-6-5-7-12-24)34(48)42-27(14-8-9-18-37)33(47)43-28(15-10-19-40-35(38)39)32(46)41-25-16-17-26-23(2)20-31(45)51-30(26)21-25/h5-7,11-12,16-17,20-21,27-29H,3-4,8-10,13-15,18-19,22,37H2,1-2H3,(H,41,46)(H,42,48)(H,43,47)(H,44,49)(H4,38,39,40)/t27-,28-,29-/m0/s1 |
InChI Key |
NORKJDJOQHFBSO-AWCRTANDSA-N |
Isomeric SMILES |
CCCC[C@@H](C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCN=C(N)N)C(=O)NC1=CC2=C(C=C1)C(=CC(=O)O2)C)NC(=O)OCC3=CC=CC=C3 |
Canonical SMILES |
CCCCC(C(=O)NC(CCCCN)C(=O)NC(CCCN=C(N)N)C(=O)NC1=CC2=C(C=C1)C(=CC(=O)O2)C)NC(=O)OCC3=CC=CC=C3 |
Origin of Product |
United States |
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